molecular formula C23H16Cl2O9S B14794447 Acidic Red B

Acidic Red B

Cat. No.: B14794447
M. Wt: 539.3 g/mol
InChI Key: GNKCWVPIWVNYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acidic Red B (Product identifier: foodred5) is a synthetic azo dye primarily used as an industrial colorant . Its chemical structure includes sulfonic acid groups, which enhance water solubility and enable its application in textiles, paper, and other pH-sensitive environments. This compound exhibits strong absorption in the visible spectrum, with a reddish hue under acidic conditions, making it suitable for dyeing processes requiring pH-dependent color stability .

Properties

Molecular Formula

C23H16Cl2O9S

Molecular Weight

539.3 g/mol

IUPAC Name

5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid

InChI

InChI=1S/C23H16Cl2O9S/c1-9-5-11(7-13(20(9)26)22(28)29)17(12-6-10(2)21(27)14(8-12)23(30)31)18-15(24)3-4-16(19(18)25)35(32,33)34/h3-8,26H,1-2H3,(H,28,29)(H,30,31)(H,32,33,34)

InChI Key

GNKCWVPIWVNYKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)O)C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=C(C=CC(=C3Cl)S(=O)(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acidic Red B typically involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The general steps are as follows:

    Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with an aromatic compound, such as a phenol or an aniline derivative, under alkaline conditions to form the azo dye.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process involves:

    Batch or Continuous Processing: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow systems.

    Purification: The crude dye is purified through filtration, washing, and drying to obtain the final product.

Chemical Reactions Analysis

Structural Characteristics

Acid Red B (C₂₀H₁₂N₂Na₂O₇S₂) features:

  • Azo group (-N=N-) responsible for its chromophoric properties .

  • Sulfonic acid groups (-SO₃H) enhancing water solubility and anionic character .

  • Molecular weight of 502.44 g/mol and λₘₐₓ at 515 nm .

Degradation via Fenton Reactions

The Fenton process (Fe²⁺/H₂O₂) effectively degrades Acid Red B by generating hydroxyl radicals (- OH), which attack the dye's structure .

Key Reaction Steps

  • Radical Generation :

    Fe2++H2O2Fe3++- OH+OH\text{Fe}^{2+} + \text{H}_2\text{O}_2 \rightarrow \text{Fe}^{3+} + \text{- OH} + \text{OH}^-

    Initiates oxidative cleavage of the azo bond (-N=N-) .

  • Chromophore Destruction :

    • Rapid decolorization via - OH-mediated electron transfer .

    • Cleavage of conjugated π-system reduces absorbance at 515 nm .

  • Byproduct Formation :

    • Intermediate aromatic amines and sulfonated fragments .

    • Partial mineralization to CO₂ and H₂O .

Table 1: Optimal Conditions for Fenton Degradation

ParameterOptimal ValueEfficiency (%)
H₂O₂ Concentration3.56 mmol/L96.8
Fe²⁺ Concentration0.35 mmol/L96.8
pH2.6396.8
Temperature20°C96.8
Data sourced from .

Kinetic Analysis

  • Two-stage degradation :

    • Rapid phase (t < 10 s): k1=0.159s1k_1 = 0.159 \, \text{s}^{-1} (90% color removal).

    • Slow phase (t > 10 s): k2=0.003s1k_2 = 0.003 \, \text{s}^{-1} (remaining degradation) .

  • Follows pseudo-first-order kinetics (R2>0.93R^2 > 0.93) .

pH Dependence

  • Optimal pH : 2.6–3.7 .

    • Acidic conditions stabilize Fe²⁺ and enhance - OH yield .

    • pH 4: Fe³⁺ precipitates as Fe(OH)₃, reducing catalytic activity .

Environmental Impact and Byproducts

  • Biodegradability :

    • Post-Fenton treatment increases BOD₅/COD ratio from 0.2 to 0.45, indicating enhanced biodegradability .

  • Toxicity :

    • Residual Fe²⁺/Fe³⁺ requires neutralization before discharge .

    • Partial degradation products retain mutagenic potential .

Table 2: Fenton Efficiency for Azo Dyes

DyeOptimal pHDecolorization (%)Reference
Acid Red B2.6396.8
Rhodamine B3.7181.6
Acid Red 143.7180.2

Mechanistic Insights

  • Azo Bond Cleavage : - OH preferentially attacks the -N=N- bond, forming nitroso intermediates .

  • Desulfonation : Sulfonic groups (-SO₃H) undergo oxidative removal, releasing sulfate ions (SO₄²⁻) .

  • Ring Opening : Benzene and naphthalene derivatives fragment into carboxylic acids .

Scientific Research Applications

Acidic Red B has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in titration experiments.

    Biology: Employed in staining techniques for microscopy to highlight cellular structures.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in the textile industry for dyeing fabrics, in food coloring, and in cosmetics for its vibrant color.

Mechanism of Action

The mechanism of action of Acidic Red B involves its interaction with various molecular targets:

    Molecular Targets: The dye binds to specific sites on proteins, nucleic acids, or other biomolecules, altering their properties.

    Pathways Involved: The binding of this compound can affect cellular pathways by modifying the activity of enzymes or altering the structure of nucleic acids.

Comparison with Similar Compounds

This section compares Acidic Red B with two functionally and structurally related compounds: Acid Red 52 (azo dye) and Bromocresol Green (sulfonphthalein pH indicator).

Structural Comparison
Property This compound Acid Red 52 Bromocresol Green
Chemical Class Monoazo dye Disazo dye Sulfonphthalein
Functional Groups Sulfonic acid, azo Sulfonic acid, azo Sulfonic acid, phenol
Molecular Weight ~502 g/mol (estimated) ~724 g/mol ~698 g/mol
Spectral λmax 520–540 nm (pH < 3) 505–525 nm (pH < 4) 440 nm (acidic), 617 nm (basic)

Key Insights :

  • Azo Dyes (this compound vs. Acid Red 52) : Both contain sulfonic acid groups for solubility, but Acid Red 52’s disazo structure increases molecular weight, reducing diffusion rates in textile applications . This compound’s simpler structure enhances cost-effectiveness for bulk dyeing.
  • Sulfonphthalein (Bromocresol Green) : Unlike azo dyes, Bromocresol Green undergoes reversible structural changes in response to pH, enabling its use as a lab indicator. This compound lacks this reversibility, limiting its utility in dynamic pH environments .
Functional Comparison
Property This compound Acid Red 52 Bromocresol Green
Primary Use Industrial dyeing Textile dyeing pH indicator in labs
pH Sensitivity Stable in acidic conditions (pH 2–5) Stable in broader pH (2–6) Reversible transition at pH 3.8–5.4
Environmental Impact Persistent in acidic soils due to low microbial degradation Higher biodegradability in neutral soils Rapid photodegradation in aqueous environments
Stability Color fades under UV exposure Moderate UV resistance Reversible color shifts under repeated acid/base exposure

Key Insights :

  • pH Stability : this compound outperforms Bromocresol Green in strongly acidic environments (e.g., pH < 3), making it ideal for dyeing processes requiring long-term color retention .
  • Environmental Persistence: this compound’s resistance to oxidative enzymes (e.g., phenol oxidase) in red acidic soils leads to accumulation, whereas Acid Red 52 degrades faster in neutral soils .
  • Reversibility : Bromocresol Green’s halochromic properties allow reusable sensing, but this compound’s irreversible binding to substrates limits its use in smart materials .
Soil and Microbial Interactions

Studies on acidic red soils (pH 4.5–5.5) reveal that this compound inhibits phenol oxidase activity by 30–40%, reducing lignin degradation rates compared to unamended soils . In contrast, Acid Red 52 shows negligible enzyme interference, suggesting its lower ecological impact in agricultural settings .

Industrial Performance

This compound achieves 95% fixation efficiency on wool at pH 2.5, outperforming Acid Red 52 (85% at pH 3.0) due to stronger sulfonic group-substrate interactions . However, its UV instability necessitates UV-blocking additives in outdoor textiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.